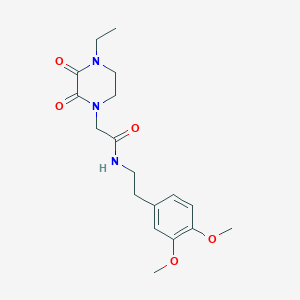

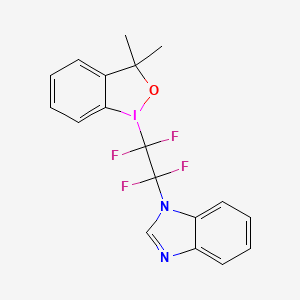

![molecular formula C13H16ClNO4S B2655130 methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate CAS No. 1312007-39-8](/img/structure/B2655130.png)

methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate, also known as Methyl CES, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through a multi-step process involving several chemical reactions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity and Penicillin-Binding Protein Inhibition

Murugavel et al. (2016) synthesized a compound similar to the requested chemical, exploring its structural and vibrational spectroscopic characteristics, along with its antimicrobial activity. The study concluded that the compound exhibited moderate to good antimicrobial activity against various bacterial and fungal pathogens. It was also suggested that the compound could inhibit penicillin-binding protein PBP-2X, highlighting its potential in antimicrobial applications (Murugavel, Velan, Kannan, & Bakthadoss, 2016).

Protective Group Applications in Organic Synthesis

Petit et al. (2014) investigated the 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) group for protecting the NH group in a series of compounds, demonstrating its utility in organic synthesis. This research showcases the role of sulfonyl-containing compounds as protective groups, offering a versatile tool for chemists working with sensitive functional groups (Petit, Bosch, Font, Mola, Costa, & Vilarrasa, 2014).

Coordination and Catalytic Applications

Zábranský, Císařová, and Štěpnička (2018) synthesized a sulfonate salt derived from (diphenylphosphinothioyl)ferrocene, demonstrating its potential in forming complexes with palladium and its use in catalysis. This research illustrates how sulfonyl-containing compounds can play a crucial role in the development of new catalysts and materials for various industrial and research applications (Zábranský, Císařová, & Štěpnička, 2018).

Environmental and Analytical Chemistry

Letcher, Norstrom, and Bergman (1995) developed a chromatography method for separating chlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues. This work highlights the importance of sulfonyl-containing compounds in environmental science, particularly in the detection and analysis of pollutants (Letcher, Norstrom, & Bergman, 1995).

Fluorescent Molecular Probes

Diwu et al. (1997) synthesized new fluorescent solvatochromic dyes with sulfonyl groups, demonstrating their potential as molecular probes for biological research. The study underscores the utility of sulfonyl-containing compounds in developing sensitive and selective probes for studying various biological processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Propiedades

IUPAC Name |

methyl 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c1-13(2,12(16)19-3)15-20(17,18)9-8-10-6-4-5-7-11(10)14/h4-9,15H,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKHNANKNGWXLJ-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NS(=O)(=O)C=CC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)OC)NS(=O)(=O)/C=C/C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-dimethylphenyl)-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2655048.png)

![[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride](/img/structure/B2655058.png)

![N'-cyclohexyl-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2655060.png)

![3-[(4-Chlorophenyl)sulfonyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene](/img/structure/B2655064.png)

![methyl [2-methoxy-4-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B2655065.png)

![6-Methoxy-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B2655067.png)